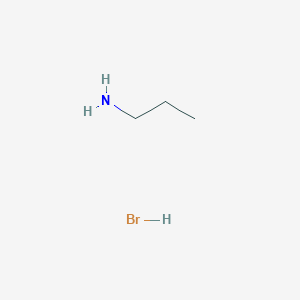

propylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propylamine hydrobromide (CAS 4905-83-3), commonly referred to as PABr or n-propylammonium bromide, is a highly versatile short-chain primary aliphatic ammonium salt. In advanced materials procurement, it is primarily sourced as a critical spacer cation, structural modulator, and defect passivator for organic-inorganic and all-inorganic halide perovskites. Unlike standard bulk precursors, PABr’s specific three-carbon alkyl chain length offers an optimal balance of steric hindrance and dielectric confinement [1]. This precise molecular geometry makes it indispensable for controlling crystallization kinetics, suppressing non-radiative recombination at grain boundaries, and engineering the multidimensional phase distribution of quasi-2D Ruddlesden-Popper perovskites (RPPs) used in high-efficiency solar cells and pure-blue perovskite light-emitting diodes (PeLEDs).

Substituting PABr with longer aliphatic chains like butylammonium bromide (BABr) or bulky aromatic cations like phenethylammonium bromide (PEABr) fundamentally alters the thermodynamics of perovskite self-assembly. Larger generic cations strongly stabilize the low-dimensional n=1 phase, which creates deep energy wells that trap charge carriers and impede the internal energy cascade required for efficient electroluminescence [1]. Conversely, PABr’s shorter propyl chain partially destabilizes the n=1 phase, promoting a more concentrated distribution of intermediate n-phases (e.g., n=2, 3, 4). This specific steric profile ensures efficient energy funneling and superior grain boundary passivation without the severe insulating effects and incomplete energy transfer characteristic of larger, more common spacer analogs.

Suppression of n=1 Phase for Enhanced Energy Cascading in Quasi-2D PeLEDs

In the fabrication of quasi-2D perovskites, bulky ligands like PEABr and BABr often result in a broad phase distribution with a dominant, strongly confined n=1 phase that hinders carrier transport. Studies demonstrate that integrating shorter spacer cations like PABr alters the formation energy—destabilizing the n=1 phase from -7.2 eV to -6.5 eV in mixed systems—and promotes a narrower distribution of n=2, 3, and 4 phases [1]. This structural modulation shortens the energy transfer path from wide-bandgap to narrow-bandgap domains, significantly reducing non-radiative recombination compared to using PEABr or BABr alone.

| Evidence Dimension | Phase monodispersity and formation energy |

| Target Compound Data | PABr integration shifts n=1 formation energy to -6.5 eV (destabilized) |

| Comparator Or Baseline | PEABr alone (n=1 formation energy of -7.2 eV, highly stabilized) |

| Quantified Difference | 0.7 eV destabilization of the insulating n=1 phase |

| Conditions | Density functional theory (DFT) simulations and spin-coated quasi-2D perovskite films |

Buyers developing blue PeLEDs must select PABr to overcome the efficiency-limiting energy trapping caused by standard bulky spacer cations.

Grain Boundary Passivation and Efficiency Gains in Lead-Free Perovskites

Tin-based perovskites are notoriously difficult to process due to rapid crystallization and high defect densities. Research indicates that doping the perovskite precursor solution with 0.02 M PABr effectively passivates grain boundary surface defects and promotes preferred crystal orientation [1]. Devices fabricated with PABr achieved a Power Conversion Efficiency (PCE) of 9.35%, representing a >38% improvement over the unpassivated control devices. The specific chain length of the propylammonium cation allows it to reside at the grain boundaries without disrupting the primary lattice, a balance harder to achieve with longer or bulkier analogs.

| Evidence Dimension | Power Conversion Efficiency (PCE) |

| Target Compound Data | 9.35% PCE |

| Comparator Or Baseline | Unpassivated control device (approx. 6.7% PCE) |

| Quantified Difference | >38% relative increase in PCE |

| Conditions | Tin-based perovskite solar cells with 0.02 M PABr additive |

For manufacturers of lead-free photovoltaics, PABr is a proven, quantifiable additive for mitigating the rapid degradation and poor morphology of tin-based systems.

Long-Term Thermal Stability in CsPbI2Br Inorganic Solar Cells

All-inorganic perovskites like CsPbI2Br suffer from photo-inactive phase transitions under ambient conditions. The addition of 2 mg/mL PABr to an optimized Er-doped CsPbI2Br precursor solution significantly decreases trap-state density and improves crystallinity [1]. The resulting champion devices demonstrated a PCE of 16.74%, compared to 13.20% for the bare CsPbI2Br baseline. Crucially, the PABr-modified devices exhibited exceptional thermal stability, maintaining 90% of their initial PCE after 400 hours of continuous thermal stress at 65 °C under ambient conditions.

| Evidence Dimension | PCE and Thermal Stability (65 °C) |

| Target Compound Data | 16.74% PCE; 90% retention after 400 hours |

| Comparator Or Baseline | Bare CsPbI2Br baseline (13.20% PCE; rapid phase degradation) |

| Quantified Difference | +3.54% absolute PCE increase; massive extension of thermal operational life |

| Conditions | CsPbI2Br inorganic perovskite solar cells under ambient thermal stress (65 °C) |

Procurement teams focused on the commercialization of inorganic solar cells should specify PABr to guarantee the thermal durability required for real-world deployment.

Precise Spectral Tuning in Pure-Blue PeLEDs via Dual-Ligand Engineering

Achieving Rec. 2020 pure-blue emission (e.g., 474 nm) in PeLEDs requires precise dimensional control. While PEABr alone yields strong photoluminescence, it struggles to reach deep blue wavelengths efficiently without severe phase segregation. By employing a dual-ligand strategy combining PABr and PEABr, researchers can suppress the low-dimensional phases that cause non-radiative recombination while shifting the emission spectrum [1]. A specific ratio (e.g., 100% PABr + 20% PEABr) strikes the optimal balance between pure-blue emission and high photoluminescence quantum yield (PLQY), outperforming single-ligand formulations.

| Evidence Dimension | Emission Wavelength and PLQY Balance |

| Target Compound Data | PABr/PEABr dual-ligand system achieves pure-blue emission (474 nm) with high PL intensity |

| Comparator Or Baseline | Single-ligand PEABr systems (struggle to reach <480 nm without PLQY collapse) |

| Quantified Difference | Enables deep-blue shift to 474 nm without the severe PLQY drop-off seen in standard formulations |

| Conditions | Quasi-2D perovskite emissive layers for PeLEDs |

Display manufacturers must procure PABr as a critical co-spacer to hit strict pure-blue color coordinates while maintaining device brightness.

High-Efficiency Lead-Free Photovoltaics

PABr is the additive of choice for processing tin-based perovskite solar cells. Its ability to passivate grain boundary defects without disrupting the 3D lattice makes it essential for overcoming the rapid crystallization and oxidation issues inherent to Sn2+ systems, directly enabling commercially viable efficiencies[1].

Pure-Blue Quasi-2D PeLED Displays

In the development of next-generation displays, PABr is utilized as a primary or co-spacer cation (often alongside PEABr) to engineer the phase distribution of quasi-2D perovskites. It destabilizes the n=1 phase, facilitating the efficient energy cascade required to achieve high-brightness, pure-blue electroluminescence [2].

Thermally Stable All-Inorganic Solar Cells

For outdoor photovoltaic deployments requiring high thermal endurance, PABr is incorporated into inorganic perovskite precursors (such as CsPbI2Br). It locks in the photoactive phase and reduces trap densities, ensuring the devices survive prolonged exposure to elevated temperatures (e.g., 65 °C) without degrading [3].

References

- [1] Li, X., et al. 'Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells.' University of Science and Technology Beijing (2023).

- [2] Shen, P., et al. 'High-n Phase Suppression for Efficient and Stable Blue Perovskite Light-Emitting Diodes.' Advanced Science 11 (2024): 2306167.

- [3] Patil, J. V., et al. 'Understanding the synergistic influence of the propylammonium bromide additive and erbium-doped CsPbI2Br for highly stable inorganic perovskite solar cells.' RSC Advances (2023).

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant